

# In-Depth Technical Guide: JNJ-78306358 and its Effect on T-Cell Activation

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: JNJ 10329670

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## Executive Summary

JNJ-78306358 is a first-in-class, investigational bispecific antibody designed to redirect T-cells to target and eliminate tumor cells expressing Human Leukocyte Antigen-G (HLA-G). This document provides a comprehensive technical overview of the mechanism of action of JNJ-78306358 and its multifaceted effects on T-cell activation. It consolidates preclinical and clinical data, details experimental methodologies, and visualizes key pathways and processes to serve as a resource for researchers in oncology and immunology. Although clinical development was halted due to dose-limiting toxicities, the data generated from the study of JNJ-78306358 provide valuable insights into the therapeutic potential and challenges of targeting HLA-G in solid tumors.

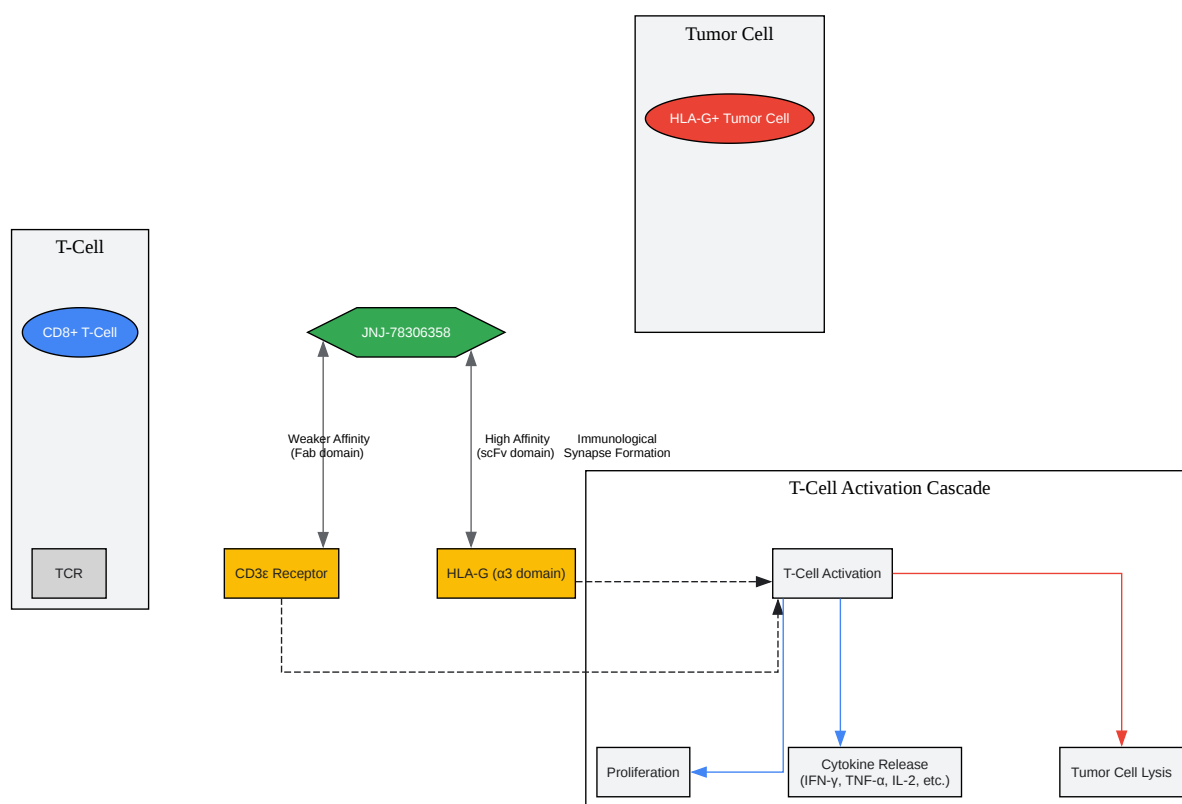
## Core Mechanism of Action

JNJ-78306358 is an IgG1 bispecific antibody that functions by creating an immunological synapse between a T-cell and an HLA-G-expressing tumor cell.<sup>[1][2]</sup> This is achieved through its dual-binding specificity:

- **Tumor-Targeting Arm:** A single-chain variable fragment (scFv) domain that binds with high affinity (KD ~13 pM) to the  $\alpha 3$  domain of HLA-G on tumor cells.<sup>[3]</sup>

- T-Cell Engaging Arm: A Fab domain engineered for weaker affinity binding (KD ~22 nM) to the epsilon subunit of the CD3 T-cell co-receptor (CD3ε) on T-cells.[3]

This weaker affinity for CD3 is a deliberate design feature intended to mitigate the risk of excessive T-cell activation and associated cytokine release syndrome (CRS).[3] The antibody's Fc region contains mutations to abrogate interaction with Fcγ receptors, thereby minimizing off-target effects.[3] By physically linking a cytotoxic T-lymphocyte to a cancer cell, JNJ-78306358 induces T-cell activation, leading to the targeted killing of the HLA-G-positive tumor cell.[1][4]



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JNJ-78306358 bridges a T-cell and a tumor cell, inducing T-cell activation.

## Quantitative Effects on T-Cell Activation

The engagement of CD3 by JNJ-78306358 in the context of HLA-G binding on a target cell initiates a downstream signaling cascade resulting in T-cell activation, proliferation, cytokine release, and ultimately, target cell lysis.

## In Vitro T-Cell Mediated Cytotoxicity

JNJ-78306358 demonstrated potent and specific killing of tumor cell lines endogenously expressing HLA-G. The cytotoxic activity was dependent on the presence of T-cells and the level of HLA-G expression on the target cells.

Cell Line	Tumor Type	HLA-G Expression	EC50 (pM)
Multiple Lines	Various Solid Tumors	Endogenous	10.4 - 442.3[3]
HLA-G Negative	-	None	No activity observed[3]

Table 1: In Vitro Cytotoxicity of JNJ-78306358.

## T-Cell Proliferation and Activation Markers

In vitro and clinical studies confirmed that JNJ-78306358 induces T-cell proliferation and the upregulation of activation markers.

Study Type	Marker	Observation	Reference
In Vitro	Proliferation	T-cell proliferation was induced.	[1][3]
Clinical (Phase 1)	Ki67+ in CD3+ T-cells	Increased proliferation of T-cells observed post-treatment.	[2]
Clinical (Phase 1)	CD38+ in CD8+ T-cells	Upregulation of activation marker CD38.	[2]
Clinical (Phase 1)	HLA-DR+ in CD8+ T-cells	Upregulation of activation marker HLA-DR.	[2]

Table 2: T-Cell Proliferation and Activation Induced by JNJ-78306358.

## Cytokine Release

A hallmark of T-cell activation is the release of pro-inflammatory cytokines. JNJ-78306358 was shown to induce a concentration-dependent increase in a broad range of cytokines in vitro. This effect was also observed clinically and was associated with instances of Cytokine Release Syndrome (CRS).

Cytokine	In Vitro Induction	Clinical Observation
IFN- $\gamma$	Yes	Yes
TNF- $\alpha$	Yes	Yes
IL-2	Yes	Yes
IL-6	Yes	Yes
IL-8	Yes	Yes
IL-10	Yes	Yes
IL-1 $\beta$	Yes	-
IL-4	Yes	-
IL-13	Yes	-

Table 3: Cytokine Release Profile of JNJ-78306358.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[5\]](#)

In the Phase 1 clinical trial (NCT04991740), approximately 48.7% of patients experienced CRS, all of which were Grade 1 or 2.[\[1\]](#)[\[2\]](#)[\[5\]](#)

## Experimental Protocols

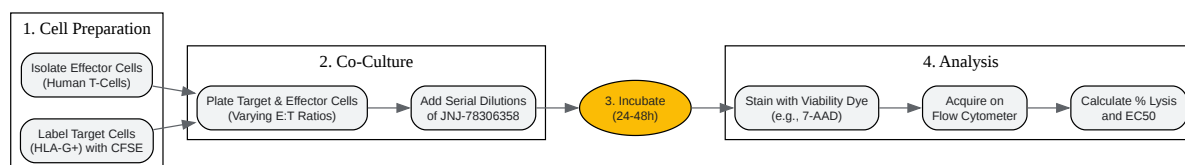
Detailed experimental protocols for the preclinical evaluation of JNJ-78306358 have not been fully disclosed in primary publications. The following represents standardized methodologies that are commonly employed for assessing the activity of T-cell engaging bispecific antibodies and are consistent with the reported results.

### T-Cell Mediated Cytotoxicity Assay (Flow Cytometry-Based)

This assay quantifies the ability of JNJ-78306358 to induce T-cell-mediated killing of HLA-G-positive tumor cells.

- Cell Preparation:

- Target Cells: HLA-G-positive tumor cells are harvested and labeled with a fluorescent viability dye (e.g., CFSE).
- Effector Cells: Human peripheral blood mononuclear cells (PBMCs) or isolated pan T-cells are used as effector cells.
- Co-culture:
  - Target cells are seeded in a 96-well plate.
  - Effector cells are added at various effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 1:1).
  - JNJ-78306358 is added in a serial dilution to determine a dose-response curve.
  - Control wells include: target cells alone, target cells with effector cells (no antibody), and target cells with a non-targeting control bispecific antibody.
- Incubation: The co-culture is incubated for 24-48 hours at 37°C, 5% CO<sub>2</sub>.
- Data Acquisition:
  - Cells are harvested, and a DNA-intercalating viability dye (e.g., Propidium Iodide or 7-AAD) is added to identify dead cells.
  - Samples are analyzed on a flow cytometer.
- Analysis:
  - The percentage of dead target cells (CFSE-positive and PI/7-AAD-positive) is quantified.
  - The EC<sub>50</sub> value is calculated by plotting the percentage of specific lysis against the concentration of JNJ-78306358.



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A generalized workflow for assessing T-cell mediated cytotoxicity.

## Cytokine Release Assay

This assay measures the profile and quantity of cytokines released from T-cells upon activation by JNJ-78306358.

- **Assay Setup:** The assay is set up similarly to the cytotoxicity assay, using PBMCs as effector cells and HLA-G-positive tumor cells as targets.
- **Incubation:** Co-cultures are incubated with varying concentrations of JNJ-78306358 for a defined period (typically 24-72 hours).
- **Supernatant Collection:** After incubation, plates are centrifuged, and the culture supernatant is carefully collected.
- **Cytokine Quantification:** The concentration of various cytokines (e.g., IFN- $\gamma$ , TNF- $\alpha$ , IL-2, IL-6, IL-10) in the supernatant is measured using a multiplex immunoassay platform (e.g., Luminex or Meso Scale Discovery).[6]
- **Analysis:** Cytokine concentrations are plotted against the antibody concentration to evaluate the dose-dependent induction of cytokine release.

## T-Cell Proliferation Assay

This assay assesses the ability of JNJ-78306358 to induce T-cell proliferation.



- **Cell Preparation:** T-cells are isolated from PBMCs and labeled with a proliferation-tracking dye (e.g., CFSE or CellTrace Violet). This dye is equally distributed between daughter cells upon cell division, leading to a halving of fluorescence intensity with each generation.
- **Assay Setup:** Labeled T-cells are cultured with HLA-G-positive target cells and stimulated with a range of JNJ-78306358 concentrations.
- **Incubation:** The culture is incubated for 3-5 days to allow for multiple rounds of cell division.  
[\[7\]](#)
- **Data Acquisition:** Cells are harvested and analyzed by flow cytometry.
- **Analysis:** The fluorescence intensity of the proliferation dye in the T-cell population is measured. A histogram plot reveals distinct peaks corresponding to successive generations of divided cells. The percentage of divided cells or a proliferation index is calculated.

## Conclusion and Future Directions

JNJ-78306358 effectively demonstrates the principle of redirecting T-cells to kill HLA-G-expressing tumor cells through potent T-cell activation. The preclinical data highlighted its specificity and cytotoxic potential. However, the clinical translation was hampered by a challenging safety profile, primarily CRS and other dose-limiting toxicities, which ultimately led to the discontinuation of its development.[\[2\]](#)

The findings underscore the critical importance of the therapeutic window for T-cell engaging bispecific antibodies. While on-target T-cell activation is the desired therapeutic mechanism, excessive or uncontrolled activation can lead to severe adverse events. The experience with JNJ-78306358 provides a valuable case study for the development of future T-cell engagers, emphasizing the need for strategies to mitigate toxicity while preserving anti-tumor efficacy. These may include alternative dosing strategies, next-generation antibody engineering to further refine binding affinities, or combination therapies aimed at controlling the inflammatory response. The targeting of HLA-G remains a compelling strategy in oncology, and the lessons learned from JNJ-78306358 will be instrumental in guiding future research in this area.

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- To cite this document: BenchChem. [In-Depth Technical Guide: JNJ-78306358 and its Effect on T-Cell Activation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672991#nj-10329670-and-its-effect-on-t-cell-activation]

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